1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one
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Overview
Description
1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.37 g/mol . This compound is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with a 2-ethylhexyl group through an ether linkage . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one can be compared with similar compounds such as:
1-{4-[(2-Methylhexyl)oxy]phenyl}ethan-1-one: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to differences in physical and chemical properties.
1-{4-[(2-Propylhexyl)oxy]phenyl}ethan-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-[4-(2-ethylhexoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-4-6-7-14(5-2)12-18-16-10-8-15(9-11-16)13(3)17/h8-11,14H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMOBFWFAISUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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